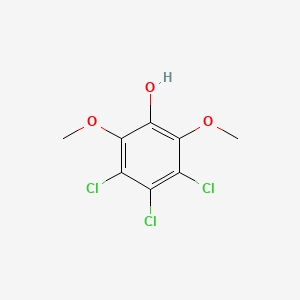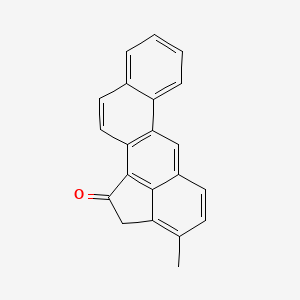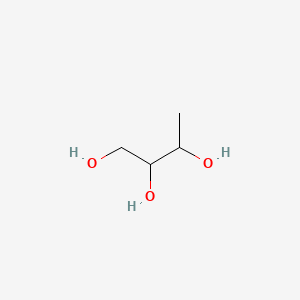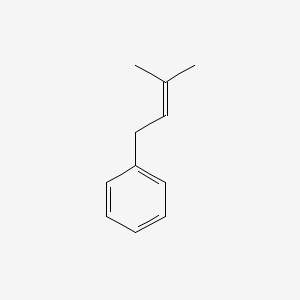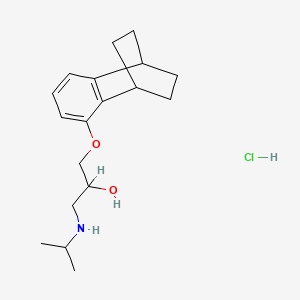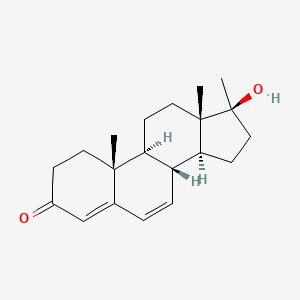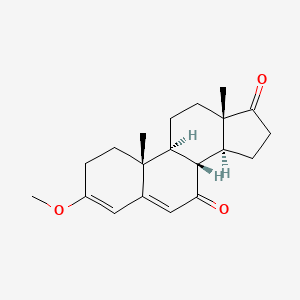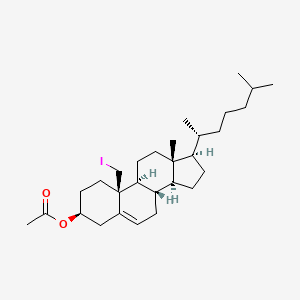
19-Iodocholesterol 3-acetate
Vue d'ensemble
Description
19-Iodocholesterol 3-acetate is a derivative of cholesterol, characterized by the presence of an iodine atom at the C19 position and an acetate group at the C3 positionIt has a molecular formula of C29H47IO2 and a molecular weight of 554.59 .
Mécanisme D'action
Target of Action
The primary target of 19-Iodocholesterol 3-acetate, also known as 19-Iodo-5-cholesten-3beta-ol 3-acetate, is the adrenal gland . This compound is concentrated by the adrenal gland to the same extent as 19-iodocholesterol .
Mode of Action
It is known that the compound interacts with its target, the adrenal gland, and is concentrated there .
Biochemical Pathways
Given its concentration in the adrenal gland, it may influence the pathways related to adrenal hormone synthesis and regulation .
Pharmacokinetics
It is known that the compound is concentrated in the adrenal gland .
Result of Action
Given its concentration in the adrenal gland, it may influence the function of this gland .
Action Environment
Like other biochemical reagents, its action may be influenced by factors such as temperature, ph, and the presence of other biochemicals .
Analyse Biochimique
Biochemical Properties
19-Iodocholesterol 3-acetate plays a significant role in biochemical reactions, particularly in the context of adrenal gland imaging. It interacts with various enzymes and proteins involved in cholesterol metabolism. One of the key interactions is with cholesterol esterase, an enzyme that hydrolyzes cholesterol esters into free cholesterol and fatty acids. This interaction is crucial for the uptake and accumulation of this compound in adrenal tissues .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in adrenal cells. It influences cell function by modulating cholesterol metabolism and storage. The compound has been shown to affect cell signaling pathways related to steroidogenesis, the process by which steroids are produced in the adrenal cortex. Additionally, this compound can impact gene expression by altering the transcription of genes involved in cholesterol homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with cholesterol transport proteins and enzymes. It is known to inhibit the activity of cholesterol ester hydrolase, leading to an increase in the intracellular concentration of cholesterol esters. This inhibition can result in altered gene expression and enzyme activity, ultimately affecting cholesterol metabolism and steroid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored at low temperatures, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of cholesterol accumulation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively taken up by adrenal tissues, facilitating imaging studies. At high doses, it can exhibit toxic effects, including disruption of normal adrenal function and induction of cellular stress responses. Threshold effects have been observed, where the compound’s impact on cholesterol metabolism becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol ester hydrolase and acyl-CoA:cholesterol acyltransferase, influencing the balance between free cholesterol and cholesterol esters. These interactions can affect metabolic flux and the levels of various metabolites involved in cholesterol homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with cholesterol transport proteins and binding proteins. It is preferentially localized in adrenal tissues, where it accumulates due to its affinity for cholesterol ester hydrolase. This localization is essential for its use in adrenal imaging and diagnostic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and the endoplasmic reticulum, where cholesterol metabolism occurs. The compound’s activity is influenced by its localization, as it can interact with enzymes and proteins involved in cholesterol esterification and hydrolysis. Post-translational modifications, such as acetylation, may also play a role in directing the compound to specific cellular compartments .
Méthodes De Préparation
The synthesis of 19-Iodocholesterol 3-acetate typically involves the iodination of cholesterol derivatives. One common method includes the reaction of cholesterol with iodine and acetic anhydride in the presence of a catalyst. The reaction conditions often involve refluxing the mixture to ensure complete iodination and acetylation . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
19-Iodocholesterol 3-acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming deiodinated products.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
19-Iodocholesterol 3-acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other iodinated steroids and cholesterol derivatives.
Biology: The compound is used in studies related to cholesterol metabolism and transport.
Medicine: It serves as a radiolabeled compound in diagnostic imaging, particularly in adrenal gland imaging.
Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
19-Iodocholesterol 3-acetate is unique due to its specific iodination and acetylation. Similar compounds include:
19-Iodocholesterol: Lacks the acetate group, making it less soluble in certain solvents.
Cholesterol 3-acetate: Lacks the iodine atom, reducing its utility in radiolabeling studies.
19-Iodo-5-cholesten-3β-ol: Similar structure but without the acetate group, affecting its chemical properties and applications.
These comparisons highlight the unique combination of iodine and acetate groups in this compound, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47IO2/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQSCLBKGHGMFF-KVHJHAPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963406 | |
| Record name | 19-Iodocholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-90-4 | |
| Record name | 19-Iodocholesterol 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004561904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Iodocholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


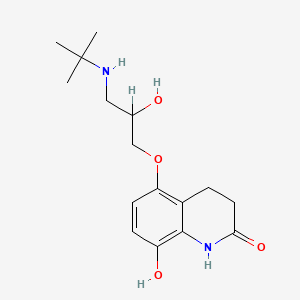


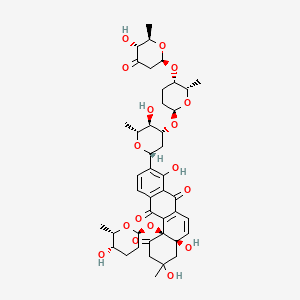
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)
